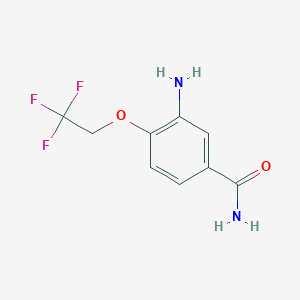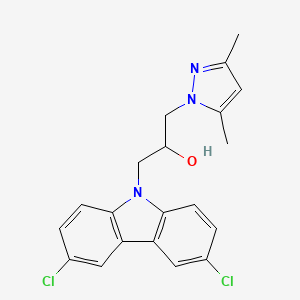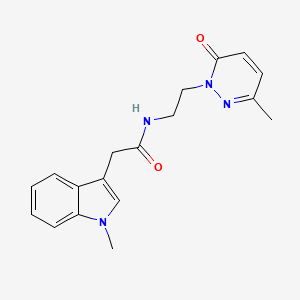
2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives through condensation reactions. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives is achieved by reacting 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . This suggests that a similar synthetic route could be employed for the target compound, involving key steps such as condensation and subsequent functional group modifications.
Molecular Structure Analysis
The molecular structure of related compounds includes an indole moiety, which is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules. The indole ring system in the target compound is likely to contribute to its potential biological activity, as seen in the antioxidant properties of the indole-based acetamide derivatives . The presence of a 1-methyl group on the indole suggests increased lipophilicity, which could affect the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The acetamide moiety is a key functional group that can participate in various chemical reactions, such as hydrolysis to form the corresponding acid and amine. The indole and pyridazine rings may also undergo electrophilic substitution reactions, which could be utilized in further chemical modifications of the compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target compound are not provided, related compounds with indole and acetamide groups are known to have certain characteristics. For example, the solubility of these compounds in organic solvents and water can be influenced by the presence of substituents on the rings . The melting points, boiling points, and stability of the compound can also be predicted based on the functional groups present and their intermolecular interactions.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has focused on the synthesis and characterization of pyridazino(4,5-b)indole-1-acetamide compounds, including variations like 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide. These compounds exhibit a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).
- A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides prepared new compounds in search of novel antiallergic agents, highlighting the process from synthesis to potential therapeutic applications (Menciu et al., 1999).
Biological and Pharmacological Research
- Investigations into dihydropyridazinone cardiotonics have led to the discovery of potent positive inotropes, exemplified by 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, showcasing its significant oral activity and potential for treating cardiovascular conditions (Robertson et al., 1986).
Antimicrobial Applications
- The antimicrobial activity of certain pyridines, pyrimidinones, oxazinones, and their derivatives has been studied, with findings suggesting good antibacterial and antifungal activities against a range of pathogens, contributing to the field of infectious disease research (Hossan et al., 2012).
Antioxidant Properties
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been characterized, revealing significant antioxidant activity. This study underlines the potential of such compounds in combating oxidative stress-related disorders (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-7-8-18(24)22(20-13)10-9-19-17(23)11-14-12-21(2)16-6-4-3-5-15(14)16/h3-8,12H,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPKPXLNFMYXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)
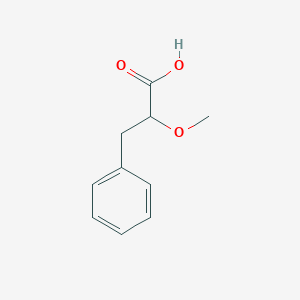
![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
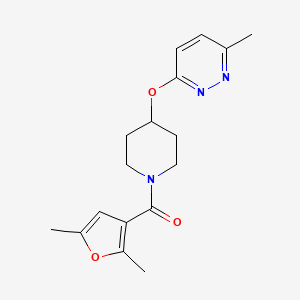
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)
![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)
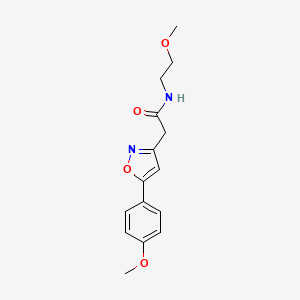
![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)
